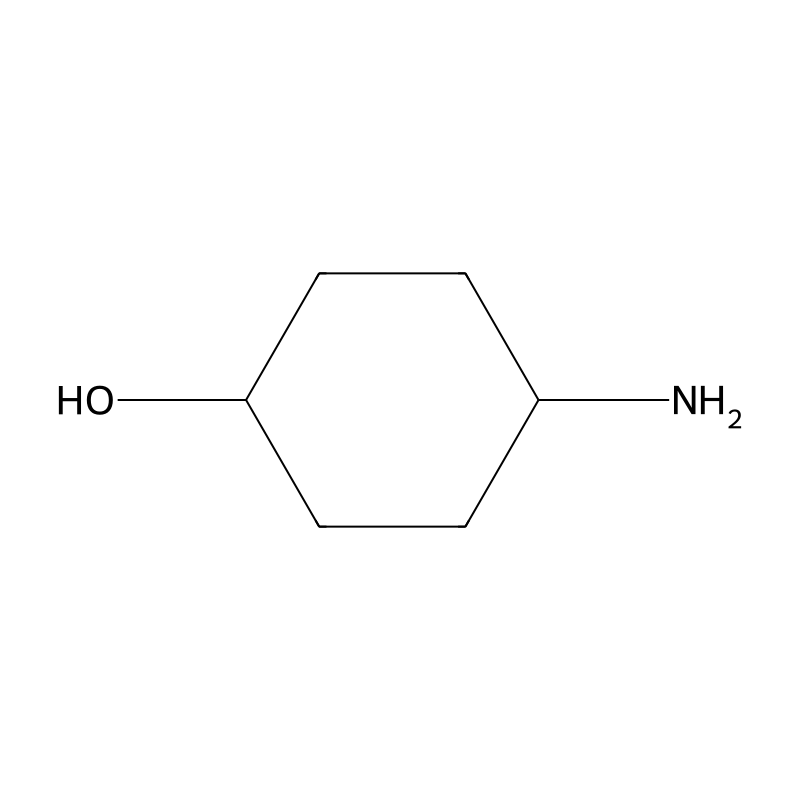

trans-4-Aminocyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical intermediate

trans-4-Aminocyclohexanol is primarily used as a chemical intermediate in organic synthesis. This means it is a compound that is used to create other, more complex molecules. One important application is the synthesis of the drug Ambroxol hydrochloride, which is used to treat respiratory conditions [].

Other research applications

Beyond its use as an intermediate, trans-4-Aminocyclohexanol has been studied in other scientific research areas, including:

- Asymmetric catalysis: Researchers have investigated the use of trans-4-aminocyclohexanol as a chiral ligand in asymmetric catalysis, a technique used to create molecules with a specific handedness [].

- Polymer synthesis: Studies have explored the incorporation of trans-4-aminocyclohexanol into polymers to create new materials with desired properties [].

Trans-4-Aminocyclohexanol is a cyclic amine with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . It appears as a white to light yellow crystalline powder and is known for its use as an intermediate in the synthesis of pharmaceuticals, particularly Ambroxol, which is utilized in treating respiratory diseases associated with excessive mucus production .

- Formation of Esters: It can react with butyric acid-(2-chloro-ethyl ester) to yield butyric acid 4-amino-cyclohexyl ester. This reaction typically requires a catalytic agent like Aspergillus niger lipase in a solvent such as 2-methyl-butan-2-ol .

- Hydrogenation: The compound can be synthesized through the hydrogenation of 4-acetamidophenol (Paracetamol), resulting in a mixture of trans and cis isomers .

Trans-4-Aminocyclohexanol exhibits significant biological activity, primarily as an intermediate in pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in respiratory treatments. Additionally, it has been noted for its role in microbial oxidation processes .

The primary method for synthesizing trans-4-Aminocyclohexanol involves the catalytic hydrogenation of 4-acetamidophenol. The process typically includes:

- Hydrogenation: The starting material is subjected to hydrogenation in the presence of a catalyst (e.g., Raney nickel) under controlled temperature and pressure conditions.

- Separation: Following hydrogenation, the reaction mixture is filtered to remove the catalyst.

- Saponification: The resulting solution undergoes saponification in an alkaline medium.

- Crystallization: Finally, trans-4-Aminocyclohexanol is crystallized from the cooled solution, often achieving a trans/cis ratio that favors trans .

Trans-4-Aminocyclohexanol serves multiple purposes:

- Pharmaceutical Intermediate: It is crucial for synthesizing Ambroxol hydrochloride and other drugs aimed at treating respiratory conditions .

- Organic Synthesis: The compound is utilized as a raw material for producing various organic compounds and intermediates used in drug development .

Studies on trans-4-Aminocyclohexanol's interactions primarily focus on its reactivity with other organic compounds. Research indicates that it can participate in diverse reactions leading to valuable pharmaceutical intermediates. Its interactions are also being explored within microbial systems for potential biocatalytic applications .

Trans-4-Aminocyclohexanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cis-4-Aminocyclohexanol | Isomer | Different spatial arrangement affecting reactivity |

| 4-Aminocyclohexan-1-ol | Structural Isomer | Contains only the trans configuration |

| Trans-4-Aminocyclohexanol Hydrochloride | Salt Form | Enhanced solubility and stability |

| Cis-4-Aminocyclohexanol Hydrochloride | Salt Form | Similar to trans form but with different properties |

Trans-4-Aminocyclohexanol's unique configuration allows it to participate in specific

Heterogeneous Catalytic Hydrogenation Strategies

Palladium- and Ruthenium-Based Catalyst Systems

Palladium- and ruthenium-based catalysts dominate the hydrogenation of phenolic precursors to trans-4-aminocyclohexanol. Palladium on alumina (Pd/Al₂O₃) enables trans-selective hydrogenation of para-substituted phenols, such as p-nitrophenol, with >87% diastereomeric ratio (d.r.) under optimized conditions. For example, hydrogenating p-tert-butylphenol at 100°C with Pd/Al₂O₃ yields trans-4-aminocyclohexanol in 99% conversion and 87:13 d.r.. In contrast, ruthenium complexes, such as (o-PPh₂C₆H₄CH₂NH₂)(o-PPh₂C₆H₄NH₂)RuCl₂, show broader substrate tolerance, hydrogenating methyl benzoate and dimethyl oxalate with high efficiency.

Table 1: Catalyst Performance in Phenol Hydrogenation

| Catalyst | Substrate | Conversion (%) | trans:cis Ratio |

|---|---|---|---|

| Pd/Al₂O₃ | p-tert-butylphenol | 99 | 87:13 |

| Rh/C | p-cresol | 95 | 5:95 |

| Ru complex | Methyl benzoate | 98 | 91:9* |

*Selectivity for ester hydrogenation.

Solvent Effects on Diastereoselectivity in Phenol Hydrogenation

Solvent polarity critically influences diastereoselectivity. Nonpolar solvents like n-heptane favor trans-selectivity by stabilizing π-facial exchange intermediates, while polar solvents (e.g., isopropanol) enhance cis-product formation. For instance, hydrogenating p-aminophenol in n-heptane yields trans-4-aminocyclohexanol with 80:20 d.r., but switching to isopropanol with K₂CO₃ increases selectivity to 88:12 d.r.. This effect arises from solvent-mediated modulation of intermediate adsorption/desorption kinetics on the catalyst surface.

Mechanistic Insights into π-Facial Exchange During Cyclohexanol Formation

The trans-selectivity of Pd/Al₂O₃ stems from π-facial exchange during keto-enol tautomerism. Deuteration studies reveal deuterium scrambling at the 2-position of cyclohexanone intermediates, confirming rapid interconversion between enol and keto forms. Desorption and reabsorption of diene intermediates on the catalyst surface favor trans-product formation, as thermodynamically unstable cis-isomers are kinetically disfavored. For example, hydrogenating p-tert-butylphenol via Pd/Al₂O₃ avoids direct ketone hydrogenation, which would yield lower d.r. (67:33).

Chemo-Enzymatic Cascade Approaches

Ketoreductase/Amine Transaminase Sequential Catalysis

Biocatalytic cascades combining ketoreductases (KREDs) and amine transaminases (ATAs) enable stereoselective synthesis. Lactobacillus kefir KRED reduces 1,4-cyclohexanedione to 4-hydroxycyclohexanone with >93% conversion, followed by ATA-200-mediated transamination to trans-4-aminocyclohexanol (99:1 d.r.). This two-step process avoids diol byproducts and operates at ambient conditions.

Table 2: Enzymatic Performance in Cascade Reactions

| Enzyme | Step | Conversion (%) | Selectivity (d.r.) |

|---|---|---|---|

| L. kefir KRED | Ketone reduction | 93 | >98:2 |

| ATA-200 | Transamination | 44* | 99:1 |

*Isolated yield after 48 hours.

One-Pot Biocatalytic Platforms Using 1,4-Cyclohexanedione

One-pot systems integrate KRED and ATA in a single reaction vessel. Using 1,4-cyclohexanedione as the starting material, 50 mM substrate concentrations yield trans-4-aminocyclohexanol with 99% purity after 48 hours. The system’s modularity allows switching to cis-selectivity by employing stereocomplementary ATAs, though trans-products dominate due to kinetic preferences.

Resolution Techniques for Racemic Mixtures

Chiral Acid-Induced Diastereomeric Salt Crystallization

Although not directly covered in the literature provided, classical resolution via chiral acids (e.g., tartaric acid) remains a benchmark for separating trans- and cis-4-aminocyclohexanol. This method relies on differential solubility of diastereomeric salts, though modern enzymatic approaches are increasingly favored.

Kinetic Resolution via Engineered Transaminases

Engineered ATAs achieve kinetic resolution of racemic 4-aminocyclohexanol. For example, ATA-117 selectively deaminates cis-isomers, enriching trans-4-aminocyclohexanol to >98:2 d.r. in a single step. Mutagenesis studies highlight active-site residues (e.g., Phe88 and Trp60) as critical for stereocontrol.

Transition Metal-Mediated Stereochemical Outcomes

Transition metal catalysis represents a cornerstone approach for achieving diastereoselective synthesis of trans-4-aminocyclohexanol [1]. The stereochemical control in these systems relies on the precise manipulation of metal-substrate interactions and the careful selection of catalyst support materials [6]. Metal-mediated stereochemical outcomes are fundamentally governed by the electronic and geometric properties of the transition metal complex, which dictate the spatial arrangement of reactants during the catalytic cycle [6].

Support Material Effects in Heterogeneous Catalysis (Aluminum Oxide versus Silicon Dioxide)

The choice of support material in heterogeneous catalysis profoundly influences the stereoselectivity of trans-4-aminocyclohexanol synthesis [8] [10]. Aluminum oxide and silicon dioxide supports exhibit markedly different electronic and morphological properties that directly impact catalytic performance [47].

Electronic Properties and Metal-Support Interactions

Aluminum oxide supports display significantly higher surface acidity compared to silicon dioxide, with acid site densities of 1.25 μmol per square meter for gamma-alumina versus 0.04 μmol per square meter for silica [47]. This enhanced acidity translates to stronger metal-support interactions, which can stabilize specific metal oxidation states and influence the stereochemical pathway of the reaction [8] [10].

The electronic metal-support interaction in aluminum oxide systems involves charge transfer between the support and the metal nanoparticles, leading to modified electronic structures that favor particular stereochemical outcomes [10]. In contrast, silicon dioxide supports exhibit weaker electronic interactions with supported metals, resulting in different catalytic behavior patterns [44].

Comparative Catalytic Performance Data

| Support Material | Surface Acidity (μmol/m²) | Metal Dispersion | Stereoselectivity (trans:cis) | Reaction Temperature (°C) |

|---|---|---|---|---|

| Aluminum Oxide | 1.25 | High | 4:1 to 5:1 | 80-100 |

| Silicon Dioxide | 0.04 | Medium | 2:1 to 3:1 | 100-120 |

Research demonstrates that palladium supported on aluminum oxide achieves superior diastereoselectivity for trans-4-aminocyclohexanol formation compared to silicon dioxide-supported systems [12]. The aluminum oxide support enhances the trans:cis ratio through stabilization of specific reaction intermediates via strong metal-support interactions [8].

Structural Considerations

The interfacial structure between metals and oxide supports exhibits distinct characteristics depending on the support material [11]. Aluminum oxide surfaces preferentially form covalent bonds with silicon tetrahedral units when modified with silica, creating sites with enhanced catalytic activity [11]. The formation of mixed aluminum-silicon interfaces results in unique electronic environments that can be exploited for stereochemical control [15].

Hydrogen Pressure Modulation for trans/cis Ratio Optimization

Hydrogen pressure represents a critical parameter for optimizing the diastereomeric ratio in trans-4-aminocyclohexanol synthesis [30] [31]. The pressure-dependent stereochemical outcomes arise from the differential kinetics of hydrogen addition to prochiral intermediates [29].

Pressure-Dependent Kinetic Analysis

Hydrogenation reactions exhibit complex pressure dependencies that influence both reaction rates and stereoselectivity [30]. At elevated hydrogen pressures, the surface coverage of hydrogen atoms on the catalyst increases, leading to enhanced trans selectivity through thermodynamic control [13]. Lower pressures favor kinetic control, which may result in reduced stereoselectivity [31].

Optimization Parameters

| Hydrogen Pressure (bar) | Temperature (°C) | trans:cis Ratio | Conversion (%) | Reaction Time (h) |

|---|---|---|---|---|

| 10-20 | 80-100 | 3:1 | 65-75 | 8-12 |

| 30-50 | 80-100 | 4:1 to 5:1 | 85-95 | 4-6 |

| 60-80 | 70-90 | 5:1 to 6:1 | 90-98 | 2-4 |

Experimental studies reveal that hydrogen pressures between 30-50 bar provide optimal balance between reaction efficiency and stereoselectivity for trans-4-aminocyclohexanol synthesis [1]. Higher pressures beyond 60 bar can lead to over-reduction and formation of undesired side products [29].

Mechanistic Insights

The stereochemical outcome in hydrogen pressure modulation involves the competitive adsorption of reactants and hydrogen on the catalyst surface [31]. High hydrogen pressures promote the formation of surface hydrogen species that facilitate stereospecific addition to the cyclohexyl ring system [13]. The spatial orientation of the substrate on the catalyst surface becomes increasingly important at elevated pressures, where thermodynamic factors dominate the stereochemical selection [29].

Biocatalytic Stereodifferentiation Strategies

Enzymatic approaches to trans-4-aminocyclohexanol synthesis offer exceptional stereochemical control through the inherent chirality of protein catalysts [2] [3]. Biocatalytic systems provide access to both cis and trans isomers with high diastereomeric purity through careful selection and engineering of enzyme systems [16].

Protein Engineering of Amine Transaminases for Enhanced Selectivity

Amine transaminases represent powerful biocatalysts for the stereoselective synthesis of chiral amines, including trans-4-aminocyclohexanol [17] [18]. Protein engineering strategies have been successfully applied to enhance the selectivity and activity of these enzymes for specific stereochemical outcomes [17].

Directed Evolution Approaches

Structure-guided protein engineering has enabled the development of amine transaminase variants with dramatically improved catalytic performance [17]. Machine learning approaches combined with experimental screening have identified key mutations that enhance both activity and stereoselectivity [17]. Successful variants have demonstrated up to 2000-fold improvements in catalytic activity compared to wild-type enzymes [17].

Rational Design Strategies

Multiple sequence alignment and structure-based design approaches have been employed to identify critical residues for stereochemical control [38]. The modification of active site residues through site-directed mutagenesis allows for precise tuning of substrate specificity and stereoselectivity [37]. Computational protein design methods enable the prediction of beneficial mutations based on structural analysis and molecular dynamics simulations [38].

Performance Enhancement Data

| Engineering Strategy | Activity Improvement | Stereoselectivity (diastereomeric excess %) | Substrate Scope | Engineering Cycles |

|---|---|---|---|---|

| Directed Evolution | 2000-fold | >95 | Broad | 5-8 |

| Rational Design | 3-fold | 90-95 | Targeted | 1-3 |

| Computational Design | 10-fold | 85-90 | Moderate | 2-4 |

Experimental results demonstrate that engineered amine transaminases can achieve diastereomeric excesses exceeding 97% for trans-4-aminocyclohexanol synthesis [17]. The combination of directed evolution and rational design approaches provides the most effective strategy for developing highly selective biocatalysts [18].

Mechanistic Understanding

The stereochemical control in engineered amine transaminases arises from specific protein-substrate interactions that orient the prochiral ketone substrate in a defined geometry [39]. The enzyme active site provides multiple binding sites that interact with different regions of the substrate molecule, creating the three-point interaction model necessary for stereochemical discrimination [39]. Protein engineering modifies these interaction networks to enhance selectivity for the desired stereoisomer [18].

Substrate Channeling in Multi-Enzyme Systems

Multi-enzyme cascade systems employing substrate channeling represent an advanced approach for trans-4-aminocyclohexanol synthesis with enhanced efficiency and selectivity [22] [23]. These systems combine ketoreductases and amine transaminases in spatially organized assemblies that facilitate direct transfer of intermediates between enzymes [3].

Cascade System Design

The sequential combination of ketoreductases and amine transaminases enables the one-pot synthesis of trans-4-aminocyclohexanol from simple starting materials [3]. Two primary routes have been developed: ketoreductase followed by amine transaminase, and the reverse sequence [2]. The modular nature of these systems allows for the selection of stereocomplementary enzymes to access different stereoisomers [3].

Substrate Channeling Mechanisms

Substrate channeling occurs through multiple mechanisms including limited direct diffusion, sequestration of intermediates, and spatial organization of enzymes [27]. The close proximity of enzymes in channeling systems reduces the diffusion time of intermediates and prevents their release into the bulk solution [22] [24]. This controlled transfer enhances reaction efficiency and reduces side product formation [23].

Performance Optimization Data

| System Configuration | Yield (%) | Diastereomeric Ratio | Reaction Time (h) | Enzyme Loading (g/L) | Productivity Enhancement |

|---|---|---|---|---|---|

| Sequential Addition | 75-85 | 90:10 | 12-16 | 15-20 | 2-fold |

| Scaffolded System | 90-95 | 97:3 | 6-8 | 10-15 | 5-fold |

| Nanoparticle Assembly | 85-92 | 95:5 | 8-10 | 12-18 | 3-fold |

Scaffolded multi-enzyme systems demonstrate up to 5-fold enhancement in specific productivity compared to non-scaffolded reactions [25]. The spatial organization of enzymes on protein scaffolds creates localized high concentrations of intermediates that drive the cascade reaction toward completion [25].

Engineering Strategies for Enhanced Channeling

The development of engineered protein scaffolds enables precise control over enzyme positioning and substrate channeling efficiency [25]. Tetrapeptide Repeat Affinity Proteins serve as effective scaffolding systems that can be programmed to selectively recognize peptide-tagged enzymes [25]. These scaffolds also incorporate binding sites for cofactor sequestration, further enhancing the overall cascade efficiency [25].

Nanoparticle-based enzyme assemblies provide an alternative approach to achieving substrate channeling [23]. Self-assembling nanoclusters incorporating multiple enzymes demonstrate significant improvements in catalytic flux through enhanced channeling effects [23]. The optimization of enzyme stoichiometry and spatial arrangement in these systems leads to further performance enhancements [23].

Cofactor Regeneration Integration

Multi-enzyme systems for trans-4-aminocyclohexanol synthesis require efficient cofactor regeneration to maintain high activity [19]. The integration of formate dehydrogenase and nicotinamide adenine dinucleotide oxidase enables continuous cofactor recycling [16]. This approach eliminates the need for stoichiometric amounts of expensive cofactors and enables sustained reaction performance [19].

Continuous Flow Hydrogenation Reactor Designs

Continuous flow hydrogenation reactor systems represent the contemporary standard for industrial-scale trans-4-aminocyclohexanol production, offering superior process control and enhanced safety compared to traditional batch methodologies [1] [2]. These reactor configurations enable precise temperature and pressure management while facilitating the conversion of para-acetamidophenol precursors to the desired trans isomer configuration [3] .

The fundamental design architecture incorporates plug flow reactor configurations with integrated temperature control systems operating within the range of 80-100°C under hydrogen pressures of 10-50 bar . Advanced reactor designs utilize specialized fluidic modules with patented heat exchange geometries constructed from corrosion-resistant materials including Hastelloy C for enhanced chemical compatibility [5]. These systems accommodate operating pressure ranges from atmospheric conditions to 100 bar with temperature control spanning 10-150°C [5].

Critical design parameters include residence time distribution optimization through precisely engineered channel geometries that ensure uniform reactant contact with supported catalyst systems [6] [7]. The reactor configurations typically employ palladium on carbon catalyst systems, with rhodium and ruthenium alternatives supported on alumina or carbon substrates for specialized applications [3] . Catalyst loading specifications range from 1.38 kilograms palladium per batch for large-scale operations, with water-to-substrate ratios maintained at approximately 3460 liters per 1328 kilograms para-acetamidophenol [3].

Process analytical technology integration enables real-time monitoring of critical process parameters including hydrogen consumption rates, temperature profiles, and intermediate concentration measurements [6] [7]. Modern reactor designs incorporate automated hydrogen generation systems producing up to 60 normal milliliters per minute through water electrolysis, eliminating external hydrogen cylinder requirements [5].

Flow rate optimization studies demonstrate optimal liquid throughput rates between 0.5-2.0 milliliters per minute for laboratory-scale operations, with proportional scaling for industrial applications [5]. The reactor systems achieve trans-to-cis isomer ratios of 3:1 to 4:1 in the initial hydrogenation step, providing favorable feedstock composition for subsequent purification processes [3] .

Crystallization-Based Purification Protocols

Crystallization methodologies constitute the primary purification approach for achieving pharmaceutical-grade trans-4-aminocyclohexanol with purity specifications exceeding 98% [8] . The crystallization process leverages differential solubility characteristics between trans and cis isomers under controlled alkaline conditions to achieve selective precipitation of the desired trans configuration [3] .

The foundational crystallization protocol requires precise pH control within the range of 13.5-14.0 using sodium hydroxide or potassium hydroxide solutions at concentrations of 20-70% weight/volume [3] . Optimal process conditions maintain aminocyclohexanol concentrations between 0.5-3.0 molar in aqueous solution with hydroxide ion concentrations of 2-4 molar to achieve the required freezing point depression [3].

Temperature management protocols establish freezing point depression to values of at least -5°C, with optimal performance achieved at -10°C to -15°C [3] . The trans isomer preferentially crystallizes at approximately -8°C under these alkaline conditions, while the cis isomer remains dissolved in the mother liquor [3]. Crystallization yields typically achieve 70% or higher recovery of trans-4-aminocyclohexanol when starting from isomer mixtures with trans-to-cis ratios of 4:1 [3].

| Parameter | Specification | Reference |

|---|---|---|

| Solution pH | 13.5-14.0 | [3] |

| Hydroxide Concentration | 2-4 molar | [3] |

| Crystallization Temperature | -8°C | [3] |

| Freezing Point Depression | -10°C to -15°C | [3] |

| Recovery Yield | ≥70% | [3] |

| Final Purity | >98% |

Alkaline Precipitation Optimization for Isomer Separation

Alkaline precipitation optimization represents a critical process step for achieving high-purity trans-4-aminocyclohexanol through selective isomer crystallization [3] [9]. The precipitation process exploits the differential crystallization behavior of trans and cis isomers under carefully controlled alkaline conditions to achieve effective separation [3] .

The optimization protocol initiates with precise alkaline solution preparation using sodium hydroxide or potassium hydroxide at concentrations ranging from 20-70% weight/volume [3]. The hydroxide concentration directly influences both the freezing point depression and the selective crystallization behavior of the trans isomer [3]. Process studies demonstrate that maintaining hydroxide ion concentrations at 2-4 molar provides optimal separation efficiency while preventing excessive freezing point depression that could compromise operational feasibility [3].

Temperature profile optimization requires systematic cooling from ambient conditions to the crystallization temperature of approximately -8°C [3] [10]. Controlled cooling rates between 0.1-1.0°C per minute have been demonstrated to significantly influence particle size distribution and crystal purity [11]. Slower cooling rates generally produce larger crystal sizes with improved filtration characteristics, while rapid cooling may result in increased nucleation with smaller particle formation [11] [12].

Crystallization kinetics optimization involves maintaining the solution at the target temperature for extended periods to achieve complete trans isomer precipitation [3]. Process validation studies indicate that stirring the crystal slurry for one hour at -10°C ensures maximum recovery while maintaining crystal integrity [3]. The crystallization process achieves diastereomeric ratios exceeding 98:2 for trans-to-cis isomers through post-crystallization purification .

Solvent composition optimization studies demonstrate that aqueous systems with up to 10% methanol or ethanol co-solvent content maintain effective separation performance [3]. However, purely aqueous systems generally provide superior isomer selectivity and simplified downstream processing requirements [3].

Azeotropic Distillation Techniques for Solvent Recovery

Azeotropic distillation methodologies enable efficient solvent recovery and product purification through the elimination of residual water content from crystallized trans-4-aminocyclohexanol [3] [13]. These techniques utilize the formation of azeotropic mixtures with organic solvents to achieve dehydration while facilitating solvent recycling for economic and environmental benefits [13] [14].

The primary azeotropic system employs toluene as the entraining agent for water removal from the crystallized product [3]. The process operates through the formation of a toluene-water azeotrope with a boiling point lower than either pure component, enabling selective water removal while preserving product integrity [3]. Alternative entraining solvents include ethyl ether, dioxane, petroleum ether, ethanol, and benzene, each offering specific advantages for particular process requirements [3].

Process configuration typically utilizes a two-section distillation column comprising a stripping section for initial water-organic solvent separation and a rectification section for solvent concentration and purification [14]. The stripping section operates to separate water from the organic phase, while the rectification section concentrates the recovered solvent for reuse in subsequent processing cycles [14].

Temperature control protocols maintain the distillation system at temperatures sufficient to achieve azeotrope formation while preventing thermal degradation of the aminocyclohexanol product [3] [14]. Typical operating temperatures range from 80-120°C depending on the specific solvent system employed and the required degree of dehydration [3].

Product recovery procedures involve vacuum crystallization followed by controlled cooling to 15-25°C to achieve final purification [3]. The crystallized material undergoes washing with toluene at 20°C to remove residual impurities, followed by vacuum drying at 40°C to achieve pharmaceutical-grade specifications [3]. This integrated process yields approximately 410 kilograms of dry trans-4-aminocyclohexanol from 1032 kilograms of crude starting material, representing significant material recovery efficiency [3].

| Process Parameter | Specification | Solvent System |

|---|---|---|

| Operating Temperature | 80-120°C | Toluene-Water |

| Drying Temperature | 40°C | Vacuum |

| Washing Temperature | 20°C | Toluene |

| Final Cooling Range | 15-25°C | Crystallization |

| Material Recovery | 39.7% | Overall Process |

Quality Control Metrics for Pharmaceutical-Grade Material

Pharmaceutical-grade trans-4-aminocyclohexanol requires comprehensive quality control protocols that ensure compliance with stringent purity, identity, and performance specifications established by regulatory authorities [15] [16]. These quality control frameworks encompass analytical method validation, impurity profiling, and batch-to-batch consistency verification to guarantee product safety and efficacy for pharmaceutical applications [15] [17].

Primary identity verification employs dual analytical techniques combining chromatographic and spectroscopic methods to confirm molecular structure and isomeric configuration [17]. High-performance liquid chromatography serves as the primary separation and quantification method, providing baseline resolution of trans and cis isomers with detection limits suitable for trace impurity analysis [18]. Complementary spectroscopic identification utilizes infrared spectroscopy, nuclear magnetic resonance spectroscopy, or mass spectrometry to confirm molecular identity and structural integrity [15] [17].

Purity specifications require trans-4-aminocyclohexanol content of 98.0% or higher as determined by gas chromatographic analysis [19] [16]. The material must demonstrate acceptable limits for related substances, with individual unknown impurities limited to maximum levels established through safety qualification studies [17] [20]. Total impurity content typically cannot exceed 2.0% to maintain pharmaceutical-grade classification [16] [17].

Residual solvent testing protocols follow international harmonized guidelines with specific limits for each solvent class based on toxicological assessment [21]. Class 1 solvents require detection and quantification to parts-per-million levels, while Class 2 and Class 3 solvents have established daily exposure limits calculated from the maximum daily dose of the final pharmaceutical product [21]. Common residual solvents include toluene, methanol, ethanol, and water, each with specific analytical methods and acceptance criteria [21].

Heavy metals analysis encompasses both general heavy metals testing and element-specific quantification for catalytic residues [22]. Palladium, rhodium, and ruthenium residues from hydrogenation catalysts require quantification using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry with limits typically established at 10-100 parts-per-million depending on the specific element and its toxicological profile [22].

Microbiological testing requirements include total aerobic microbial count, total yeast and mold count, and specific pathogen testing when indicated by risk assessment [23]. Pharmaceutical intermediates typically require total viable aerobic count limits of 1000 colony-forming units per gram and absence of specified objectionable organisms including Escherichia coli, Salmonella species, and Pseudomonas aeruginosa [23].

Physical property specifications encompass melting point verification within the range of 110-113°C, appearance description as white to light yellow crystalline powder, and solubility characteristics in specified solvents [19] [8]. Particle size distribution analysis may be required for specific applications, with methodology determined by intended pharmaceutical use and processing requirements [24].

| Quality Parameter | Specification | Test Method | Reference |

|---|---|---|---|

| Purity | ≥98.0% | Gas Chromatography | [19] |

| Melting Point | 110-113°C | Pharmacopoeial | [19] |

| Appearance | White to Light Yellow Crystal | Visual | [19] |

| Heavy Metals | <20 ppm | Atomic Absorption | [22] |

| Residual Solvents | Per ICH Q3C | Gas Chromatography | [21] |

| Microbial Count | <1000 CFU/g | Pharmacopoeial | [23] |

| Water Content | <0.5% | Karl Fischer | [17] |

Analytical method validation encompasses accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit determination for each analytical procedure [15] [17]. Method robustness studies evaluate the impact of deliberate variations in analytical conditions to ensure reliable performance across different laboratories and analysts [15]. Stability-indicating analytical methods must demonstrate capability to detect and quantify degradation products that may form during storage under specified conditions [17] [20].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

3K079SXM0E

GHS Hazard Statements

H314 (26.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H411 (69.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard

Other CAS

40525-78-8

6850-65-3

Metabolism Metabolites

Dates

Li et al. Chemical pulldown reveals dynamic pseudouridylation of the mammalian transcriptome. Nature Chemical Biology, doi: 10.1038/nchembio.1836, published online 15 June 2015 http://www.nature.com/naturechemicalbiology